molecular formula C18H20F4N4O2S B2565636 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 2034381-19-4

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Numéro de catalogue: B2565636
Numéro CAS: 2034381-19-4
Poids moléculaire: 432.44
Clé InChI: XAPVDXZIQAKWHV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a sulfonamide derivative featuring a piperidine core substituted with a 5-fluoropyrimidine ring and a trifluoromethylphenyl group. Its structure combines a methanesulfonamide moiety linked to a piperidin-4-ylmethyl group, which is further functionalized with a 5-fluoropyrimidin-2-yl group. The 4-(trifluoromethyl)phenyl substituent enhances lipophilicity and may influence binding affinity to biological targets, such as kinases or G protein-coupled receptors (GPCRs) .

Propriétés

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F4N4O2S/c19-16-10-23-17(24-11-16)26-7-5-13(6-8-26)9-25-29(27,28)12-14-1-3-15(4-2-14)18(20,21)22/h1-4,10-11,13,25H,5-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPVDXZIQAKWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article focuses on the biological activity of this compound, drawing from various research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's structure includes a piperidine ring substituted with a 5-fluoropyrimidine and a trifluoromethylphenyl group. The presence of these functional groups is believed to enhance its biological activity and metabolic stability.

Table 1: Structural Features

ComponentDescription
Piperidine Ring A six-membered ring containing nitrogen
5-Fluoropyrimidine A pyrimidine derivative with fluorine
Trifluoromethyl Group A carbon with three fluorine substituents
Methanesulfonamide A sulfonamide functional group

Anticancer Properties

Research indicates that compounds similar to N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide exhibit significant anticancer activity. For instance, studies involving related compounds have shown their ability to inhibit tumor growth in various cancer cell lines.

Case Study: Inhibition of Tumor Growth

In a study published in PLOS ONE, the anticancer effects of a structurally similar compound were evaluated on lymphoid and myeloid leukemia cell lines. The results demonstrated significant cytotoxic activity, suggesting that the inhibition of specific protein kinases could be a viable therapeutic strategy against leukemia .

The proposed mechanism of action involves the interaction of the compound with specific molecular targets, including protein kinases. The fluoropyrimidine moiety may interact with nucleic acids or proteins, potentially inhibiting their function. Additionally, the piperidine ring enhances binding affinity to these targets, while the methanesulfonamide group may modulate pharmacokinetic properties.

Pharmacological Studies

Pharmacological studies have shown that N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide can act as an ATP-competitive inhibitor for specific kinases involved in cancer progression. This characteristic is crucial for developing targeted therapies.

Table 2: Biological Activities

Activity TypeObserved Effects
Cytotoxicity Significant inhibition of cancer cell viability
Kinase Inhibition ATP-competitive inhibition of SRPKs
Antiviral Activity Potential effects against viral replication
Anti-Angiogenic Activity Inhibition of new blood vessel formation

Synthesis and Chemical Reactions

The synthesis of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide typically involves several steps:

  • Synthesis of 5-Fluoropyrimidine : Achieved through fluorination reactions.
  • Formation of Piperidine Derivative : Nucleophilic substitution reaction with piperidine.
  • Attachment of Methanesulfonamide Group : Acylation reaction to introduce the sulfonamide moiety.

Table 3: Synthetic Routes

StepDescription
Fluorination Introduction of fluorine into pyrimidine
Nucleophilic Substitution Formation of piperidine derivative
Acylation Addition of methanesulfonamide group

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine and Sulfonamide Moieties

Example 56 (4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide)
  • Key Differences :
    • Replaces the piperidine core with a pyrazolo[3,4-d]pyrimidine scaffold.
    • Incorporates a chromen-4-one moiety and an isopropylsulfonamide group.
    • Higher molecular weight (603.0 g/mol) compared to the target compound (estimated ~475–500 g/mol) due to the chromen-4-one and pyrazole rings .
  • Functional Impact : The chromen-4-one group may confer fluorescence properties, while the isopropylsulfonamide could alter solubility and target selectivity.
N-(4-Methylpyridin-2-yl)-4-(3-(Trifluoromethyl)phenyl)piperazine-1-carboximidamide (Compound 13)
  • Key Differences :
    • Substitutes the sulfonamide group with a carboximidamide.
    • Uses a piperazine ring instead of piperidine.
    • Retains the trifluoromethylphenyl group but lacks the fluoropyrimidine moiety .
  • Piperazine’s flexibility could influence pharmacokinetics.
W-18 and W-15 (Sulfonamide-Based Opioid Analogues)
  • Key Differences :
    • W-18 features a nitro group and chlorophenyl substituents, while W-15 has a simpler chlorophenyl-piperidinylidene structure.
    • Both lack the fluoropyrimidine and trifluoromethylphenyl groups present in the target compound.
  • Functional Impact : The nitro group in W-18 increases electrophilicity and toxicity, whereas the target compound’s fluoropyrimidine may improve metabolic stability .

Pyrimidine-Based Sulfonamides

N-[5-(Diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide
  • Key Differences :
    • Replaces the piperidine group with a diphenylphosphorylmethyl substituent.
    • Includes an isopropyl group on the pyrimidine ring.
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide
  • Key Differences :
    • Substitutes the trifluoromethylphenyl group with a hydroxymethyl moiety.
    • Retains the methanesulfonamide and pyrimidine core.
  • Functional Impact : The hydroxymethyl group may enhance solubility but reduce lipophilicity, affecting blood-brain barrier penetration .

Halogen-Substituted Analogues

N-[5-(Chloromethyl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide
  • Key Differences :
    • Replaces the fluoropyrimidine with a chloromethyl-pyrimidine group.
    • Lacks the piperidine core.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound ~480–500 (estimated) 5-Fluoropyrimidine, Trifluoromethylphenyl High lipophilicity, potential kinase inhibition
Example 56 603.0 Chromen-4-one, Isopropylsulfonamide Fluorescence, higher solubility
N-[5-(Diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide 515.4 (calculated) Diphenylphosphorylmethyl Polar, steric hindrance
W-18 423.3 Nitrophenylethyl, Chlorophenylsulfonamide Opioid receptor affinity, high toxicity
N-[5-(Chloromethyl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide 401.8 Chloromethyl, Isopropyl Electrophilic, reactive intermediate

Research Findings and Implications

  • Fluorine Substitution: The 5-fluoropyrimidine in the target compound may enhance metabolic stability compared to non-fluorinated analogues (e.g., chloromethyl derivatives in ) due to fluorine’s resistance to oxidative metabolism .
  • Piperidine vs. Piperazine : The piperidine core in the target compound offers conformational rigidity, which may improve binding specificity compared to flexible piperazine derivatives (e.g., Compound 13 in ) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.